Product packaging for Bicyclo[2.2.1]hept-1-ene(Cat. No.:CAS No. 21810-44-6)

Bicyclo[2.2.1]hept-1-ene

Cat. No.: B1253063
CAS No.: 21810-44-6
M. Wt: 94.15 g/mol
InChI Key: VGUXWSJVGWCTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Landscape of Strained Organic Molecules

Strained organic molecules are compounds that possess structural features forcing bond angles or conformations to deviate from their ideal, lowest-energy states. This strain, primarily angle and torsional strain, imbues these molecules with high internal energy and, consequently, enhanced reactivity. Bicyclo[2.2.1]hept-1-ene is a quintessential example of a molecule with significant strain, arising from the geometric constraints of its bicyclic system.

The primary source of this instability is the violation of Bredt's Rule. Formulated by Julius Bredt in 1924, the rule empirically states that a double bond cannot be located at the bridgehead of a small, bridged ring system. numberanalytics.comchemca.in The reason for this prohibition lies in the orbital geometry required for a stable pi (π) bond, where the p-orbitals on adjacent sp²-hybridized carbons must be parallel to allow for effective overlap. oxsci.org In a small bicyclic system like this compound, the rigid framework forces a pyramidalization and twisting of the bridgehead double bond, preventing the necessary planar arrangement and leading to poor p-orbital alignment. chemca.inoxsci.org This results in a highly strained and reactive "anti-Bredt" olefin. wikipedia.orgtotal-synthesis.com

The strain energy of this compound is substantial, making it significantly less stable than its isomer, Bicyclo[2.2.1]hept-2-ene (norbornene), which has its double bond away from the bridgehead. The strain energy of norbornene is estimated to be approximately 18 kcal/mol, while related strained frameworks like the 2,7,7-trimethyl derivative have strain energies around 30 kcal/mol. evitachem.com While a precise experimental value for this compound is elusive due to its transient nature, computational studies confirm its high degree of strain. masterorganicchemistry.com This inherent instability drives its unique reactivity, setting it apart from more conventional, unstrained alkenes.

Table 1: Comparison of Strain in Bicyclic Systems

Compound Bicyclic System Strain Characteristics Reference
This compound [2.2.1] High strain; violates Bredt's rule; transient intermediate. chemca.inwikipedia.org
Bicyclo[2.2.1]hept-2-ene [2.2.1] Significant strain (~18 kcal/mol) but does not violate Bredt's rule. evitachem.com
Bicyclo[3.2.1]oct-1-ene [3.2.1] Highly strained bridgehead alkene, but more stable than this compound. chemca.in
Bicyclo[3.3.1]non-1-ene [3.3.1] One of the smallest isolable bridgehead alkenes, demonstrating the limits of Bredt's rule. masterorganicchemistry.com

| trans-Cyclooctene (B1233481) | Monocyclic | Smallest stable trans-cycloalkene; its strain is a key comparison for bridgehead olefins. | scribd.com |

Significance of Bridgehead Olefins in Organic Chemistry

Bridgehead olefins, particularly highly strained examples like this compound, hold considerable significance in organic chemistry for several reasons. They serve as a testbed for fundamental theories of chemical bonding and stability, pushing the boundaries of what was once considered structurally possible. organicchemistry.euiflscience.com The study of these "anti-Bredt" compounds has refined our understanding of Bredt's rule, transforming it from an absolute prohibition to a guideline on stability. wikipedia.org

The high reactivity of bridgehead olefins makes them valuable as transient intermediates in organic synthesis. numberanalytics.com The strain released during their reactions can drive transformations that are otherwise thermodynamically unfavorable. oxsci.org This unique reactivity allows for the construction of complex, three-dimensional molecular architectures that are difficult to access through conventional methods. This is particularly relevant in the pharmaceutical industry, where the synthesis of complex 3D structures is crucial for the discovery of new medicines. iflscience.com

Furthermore, the distorted π-bonds in these molecules lead to atypical chemical behavior, such as a propensity for [2+2] cycloadditions to form dimers or react with trapping agents. lehigh.edu The ability to generate and trap these fleeting intermediates provides a powerful synthetic tool. organicchemistry.eu Recent breakthroughs have provided general synthetic solutions to generate and trap anti-Bredt olefins, opening the door for their wider application in areas like total synthesis and materials science. oxsci.orgwikipedia.org The appearance of bridgehead double bonds in complex natural products like taxol further underscores their importance and relevance. total-synthesis.comlehigh.edu

Historical Development and Contemporary Research Challenges in this compound Chemistry

The story of this compound is intrinsically linked to the evolution of Bredt's rule. After Julius Bredt first proposed his rule based on studies of camphor (B46023) derivatives in the early 20th century, bridgehead olefins in small rings were considered "impossible" to form. numberanalytics.comtotal-synthesis.com For decades, this principle guided synthetic planning.

It was not until the 1960s that pioneering work by chemists such as Wiseman, Keese, and Wiberg began to challenge this dogma. wikipedia.org Through carefully designed experiments, they provided the first indirect evidence for the existence of anti-Bredt olefins as short-lived, trappable intermediates. wikipedia.orgtotal-synthesis.com this compound became a classic subject of these studies, typically generated and immediately captured by a reactive partner like furan (B31954) in a Diels-Alder reaction, as its isolation was not feasible. masterorganicchemistry.comlehigh.edu

Table 2: Historical Timeline of Bridgehead Olefin Chemistry

Year Key Development Significance Reference(s)
1902 Julius Bredt first discusses the concept. Initial observation of the instability of bridgehead double bonds. wikipedia.org
1924 Bredt codifies his observations into a formal rule. Establishes a foundational principle in organic chemistry for decades. numberanalytics.comwikipedia.orgtotal-synthesis.com
1960s Wiseman, Keese, Wiberg, and others validate anti-Bredt intermediates. Provided the first experimental proof that these "impossible" molecules could exist transiently. wikipedia.org
1977 Chan and Massuda report fluoride-induced elimination to generate strained olefins. Introduced a key method for generating anti-Bredt intermediates. organicchemistry.eu

| 2024 | Neil Garg's group demonstrates a general synthetic solution for generating and trapping anti-Bredt olefins. | Overcomes long-standing synthetic barriers and makes these reactive intermediates more accessible for practical applications. | wikipedia.org |

Contemporary research continues to focus on overcoming the significant challenges associated with this compound and related systems. A primary challenge is the development of practical and efficient synthetic methods to generate these highly reactive species under conditions that allow for their controlled use in synthesis. While recent advances have provided a general method, expanding the scope and utility of the trapping reactions remains an active area of investigation. organicchemistry.eu

Another challenge is controlling the reactivity of these transient species. Due to their high strain, they can undergo rapid, undesired side reactions, such as dimerization. lehigh.edu Researchers are exploring new trapping agents and reaction conditions to selectively channel the reactivity of this compound into desired product formations. Computational chemistry plays a crucial role in modern research, helping to predict the stability, structure, and reaction pathways of these elusive intermediates, thereby guiding experimental efforts. lehigh.eduspectroscopyonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B1253063 Bicyclo[2.2.1]hept-1-ene CAS No. 21810-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21810-44-6

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[2.2.1]hept-1-ene

InChI

InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1,7H,2-5H2

InChI Key

VGUXWSJVGWCTEC-UHFFFAOYSA-N

SMILES

C1CC2=CCC1C2

Canonical SMILES

C1CC2=CCC1C2

Synonyms

polynorbornen
polynorbornene

Origin of Product

United States

Theoretical Frameworks and Historical Perspectives on Bridgehead Alkene Stability

Elucidation and Interpretation of Bredt's Rule in Bicyclic Systems

In 1924, Julius Bredt formulated an empirical rule, now famously known as Bredt's Rule, which stated that a double bond cannot be placed at the bridgehead position of a bridged bicyclic system unless the rings are sufficiently large. chemrxiv.orgtotal-synthesis.comwikipedia.orgoxsci.orgearth.com This rule was born out of experimental observations, where attempts to synthesize certain bicyclic compounds with bridgehead double bonds proved unsuccessful. total-synthesis.com

Geometrical Constraints and Orbital Alignment in Bridgehead Unsaturated Systems

The theoretical basis of Bredt's Rule lies in the geometric and electronic requirements of a carbon-carbon double bond. The two carbon atoms participating in a double bond are sp² hybridized, necessitating a trigonal planar geometry with bond angles of approximately 120°. youtube.comquora.com This planar arrangement allows for the effective sideways overlap of the p-orbitals to form the π-bond. oxsci.orgmasterorganicchemistry.com

In a bridged bicyclic system, the bridgehead carbons are part of a rigid framework that often prevents them from adopting the necessary planar configuration. Forcing a double bond at a bridgehead position in a small bicyclic system, such as the bicyclo[2.2.1]heptane framework, would introduce significant strain. chemistnotes.com The rigid structure would lead to a "pyramidalized" or non-planar geometry at the bridgehead carbon, resulting in poor overlap between the p-orbitals and a highly unstable, high-energy π-bond. oxsci.orgmasterorganicchemistry.com This misalignment of orbitals is the primary reason for the instability of such compounds. masterorganicchemistry.com

Factors Influencing the Observability and Stability of Anti-Bredt Olefins

Molecules that violate Bredt's rule are termed "anti-Bredt olefins." total-synthesis.com While initially considered "forbidden," subsequent research has shown that the stability of these compounds is not an absolute impossibility but rather a matter of degree, influenced by several factors:

Ring Size: The most critical factor is the size of the rings in the bicyclic system. Larger rings offer greater flexibility, allowing the bridgehead to accommodate the geometric strain of a double bond more readily. wikipedia.orgmasterorganicchemistry.com Fawcett later quantified this by introducing the 'S' number, which is the total number of non-bridgehead atoms in the rings. wikipedia.orgwikipedia.org He postulated that for a bicyclic system to have a stable bridgehead double bond, S must be greater than or equal to 9. wikipedia.org

Ring Flexibility: The inherent flexibility of the ring system, even in larger rings, plays a role in stabilizing a bridgehead double bond.

Substituent Effects: The presence of substituents on the bicyclic framework can also influence the stability of an anti-Bredt olefin. reddit.com

The stability of cycloalkenes is a relevant comparison. While cis-cycloalkenes are generally more stable in smaller rings, trans-cycloalkenes become more stable in rings with more than eleven carbons due to reduced transannular strain. stackexchange.com The strain in a bridgehead alkene is related to the strain of the corresponding trans-cycloalkene. gla.ac.uk For instance, since trans-cyclooctene (B1233481) is a stable, isolable compound, bicyclo[3.3.1]non-1-ene, which incorporates a trans-cyclooctene-like structure, is also stable. masterorganicchemistry.com

Early Postulations and Empirical Observations Regarding Bicyclo[2.2.1]hept-1-ene Feasibility

From its conception, Bredt's Rule predicted that this compound would be highly unstable. The bicyclo[2.2.1]heptane system, also known as the norbornane (B1196662) system, is a small and rigid framework with an 'S' number of 5, well below Fawcett's proposed stability threshold of S ≥ 9. wikipedia.orgchemistnotes.com

Early empirical evidence supported this postulation. For example, the dehydrohalogenation of 2-bromonorbornane with a base yields bicyclo[2.2.1]hept-2-ene (norbornene), not the bridgehead isomer this compound. chemistnotes.com This experimental outcome is a classic textbook example demonstrating the consequence of Bredt's Rule. Similarly, attempts to form a double bond at the bridgehead of camphor (B46023), a derivative of the bicyclo[2.2.1]heptane system, were unsuccessful, which was one of the key observations that led Bredt to formulate his rule. total-synthesis.comchemistnotes.com

While direct isolation of this compound has not been achieved under normal conditions, its existence as a transient, highly reactive intermediate has been suggested by trapping experiments. masterorganicchemistry.com Computational studies have also been instrumental in understanding its properties, estimating its high strain energy and confirming its fleeting nature. researchgate.netacs.orgspectroscopyonline.com

Comparative Stability of Bicycloalkenes
Compound'S' NumberPredicted Stability (based on early rules)Observed Stability
This compound5UnstableTransient intermediate
Bicyclo[2.2.2]oct-1-ene6UnstableTransient intermediate
Bicyclo[3.2.1]oct-1-ene7BorderlineObservable at low temperatures
Bicyclo[3.3.1]non-1-ene8BorderlineIsolable
Bicyclo[4.2.1]non-1-ene9StableIsolable

Evolution of Bredt's Rule: From Absolute Prohibition to Structural Guidelines

The initial interpretation of Bredt's Rule was that of an absolute prohibition on the formation of bridgehead double bonds in small bicyclic systems. oxsci.org However, as synthetic methodologies and theoretical understanding advanced, it became clear that the rule is more of a guideline that quantifies the energetic penalty associated with such structures. masterorganicchemistry.comreddit.com

The work of chemists like Wiseman, Schleyer, and others was pivotal in this evolution. iastate.eduuq.edu.au Wiseman proposed that the strain of a bridgehead alkene is related to the strain of the corresponding trans-cycloalkene, providing a more nuanced way to predict stability. gla.ac.uk Schleyer and his colleagues used computational methods to calculate the "olefin strain" (OS) energy, defined as the difference in strain energy between the bridgehead alkene and the corresponding saturated alkane. nih.govwiley.comrsc.org This quantitative approach allowed for a more precise classification of anti-Bredt olefins as "isolable," "observable," or "unstable." nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies of Bicyclo 2.2.1 Hept 1 Ene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the intricate structural details of bicyclo[2.2.1]hept-1-ene and its derivatives. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each nucleus, allowing for the definitive assignment of protons and carbons within the bicyclic framework.

Elucidation of Stereochemical Features and Conformational Analysis

The rigid, cage-like structure of the bicyclo[2.2.1]heptane system largely restricts its conformational flexibility, resulting in well-defined spatial arrangements of substituents. This rigidity is crucial for understanding its stereochemical behavior. Computational studies on derivatives such as 2-fluorobicyclo[2.2.1]heptan-7-ols have demonstrated the power of combining NMR data with quantum-chemical calculations to analyze conformational preferences and stereoelectronic interactions. beilstein-journals.orgnih.gov For instance, the orientation of substituents can be determined by analyzing nuclear Overhauser effect (NOE) data, which reveals through-space proximity between protons. In substituted bicyclo[2.2.1]heptene systems, such as diterpene derivatives, NOESY experiments are instrumental in unambiguously determining the stereochemistry. scielo.br The distinct chemical shifts and coupling constants observed for exo and endo protons are a direct consequence of the fixed geometry, enabling clear stereochemical assignments.

Analysis of Chemical Shift Perturbations Due to Ring Strain

The significant ring strain in this compound, a consequence of its bridged structure, leads to notable deviations in NMR chemical shifts compared to less strained alkenes. masterorganicchemistry.com The bridgehead carbons and the olefinic carbons, in particular, exhibit characteristic shifts that are sensitive to the strained environment. Chemical shift perturbation (CSP) analysis, which tracks changes in chemical shifts upon ligand binding or structural modification, can provide insights into the electronic effects of the ring system. nih.gov For example, the introduction of substituents can cause measurable shifts in the signals of remote protons and carbons, a phenomenon that can be correlated with the transmission of electronic effects through the rigid bicyclic framework. Studies on substituted bicyclo[2.2.1]hept-1-yl fluorides have shown that electronegativity effects are a primary factor influencing the ¹⁹F substituent chemical shifts (SCS), highlighting the role of stereoelectronic components in determining these shifts. researchgate.net

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry.

For instance, the crystal structure of norbornene (bicyclo[2.2.1]hept-2-ene) has been determined at low temperatures, revealing a monoclinic space group P2(1)/c. researchgate.net The refined molecular structure is in good agreement with ab-initio molecular orbital calculations. researchgate.net Similarly, crystal structures of various derivatives, such as 2-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine and bicyclo[2.2.1]hept-2-en-7-yl 4-bromobenzoate, have been elucidated, providing high-precision geometrical data. iucr.orgiucr.org

Crystal Data for this compound Derivatives
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
NorborneneC₇H₁₀MonoclinicP2(1)/c7.60638.62208.74997.24 researchgate.net
2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridineC₁₄H₁₄N₂MonoclinicP2₁/n7.78378.986715.97396.408 iucr.org
Bicyclo[2.2.1]hept-2-en-7-yl 4-bromobenzoateC₁₄H₁₃BrO₂MonoclinicP2₁/c14.063310.04888.6668100.0718 iucr.org

Quantification of Torsional Distortion in Bridgehead Double Bonds

A key structural feature of this compound is the non-planar nature of the bridgehead double bond, a direct violation of Bredt's rule in its strictest sense. masterorganicchemistry.com This deviation from planarity, known as torsional distortion or pyramidalization, is a consequence of the geometric constraints imposed by the bicyclic system. X-ray crystallography is the primary tool for quantifying this distortion. Theoretical studies on the bicyclo[2.2.2]oct-2-ene radical cation, a related system, estimate a twist angle of 11-12 degrees at the double bond. researchgate.net The synthesis and isolation of compounds with bridgehead double bonds, such as bicyclo[3.3.1]non-1-ene, have allowed for the experimental quantification of these torsional distortions. masterorganicchemistry.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.despectroscopyonline.com For this compound systems, these methods are used to identify characteristic functional groups and to analyze the effects of ring strain on vibrational frequencies.

The C=C stretching vibration of the double bond in bicyclo[2.2.1]heptene derivatives typically appears in the IR spectrum. For example, in 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate, the C=C stretch is observed, alongside the characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹ and C-O bond stretches around 1240 cm⁻¹. The strained nature of the double bond can influence the position and intensity of this peak. Raman spectroscopy is particularly sensitive to the symmetric C=C stretching vibration, which may be weak in the IR spectrum. spectroscopyonline.com The low-frequency region of the Raman spectrum can provide information about the skeletal vibrations of the bicyclic framework. spectroscopyonline.com

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and its derivatives and for elucidating their fragmentation patterns under ionization. Electron ionization (EI) is a common technique used for this purpose.

The mass spectrum of the parent bicyclo[2.2.1]heptane shows characteristic fragment ions. nih.gov For bicyclo[2.2.1]heptene derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation pathways are often dominated by retro-Diels-Alder reactions, which are characteristic of this ring system. For instance, the retro-Diels-Alder fragmentation of bicyclo[2.2.1]hept-5-ene-2,3-diol is a diagnostically important decomposition process. aip.org This process leads to the formation of cyclopentadiene (B3395910) and a corresponding dienophile fragment. The analysis of these fragmentation patterns provides strong evidence for the presence of the bicyclic core. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the elemental composition of the molecule and its fragments. um.edu.mt

Characteristic Mass Spectrometry Data for Bicyclo[2.2.1]heptane and Derivatives
CompoundMolecular FormulaMolecular Weight (g/mol)Key Fragmentation PathwayReference
Bicyclo[2.2.1]heptaneC₇H₁₂96.17- nih.gov
1,7,7-Trimethylbicyclo[2.2.1]hept-2-eneC₁₀H₁₆136.2340- nist.gov
2,7,7-Trimethylbicyclo[2.2.1]hept-2-eneC₁₀H₁₆136.2340- nist.gov
1-Bicyclo[2.2.1]hept-2-ylethanoneC₉H₁₄O138.21- nih.gov
Bicyclo[2.2.1]hept-5-ene-2,3-diol--Retro-Diels-Alder aip.org

Gas Chromatography (GC) for Purity and Isomer Separation

Gas chromatography (GC) stands as a pivotal analytical technique for the assessment of purity and the separation of isomers within bicyclo[2.2.1]heptene systems. The successful separation of these structurally similar compounds hinges on the selection of appropriate stationary phases and the optimization of chromatographic conditions. While direct GC analysis of the highly unstable this compound is not documented due to its anti-Bredt nature and consequent fleeting existence under normal conditions, the principles of GC separation are well-established for its more stable isomers and derivatives.

The inherent volatility of bicyclo[2.2.1]heptene and its derivatives makes them ideal candidates for GC analysis. vt.edu The separation of isomers, such as the endo and exo forms of substituted bicyclo[2.2.1]heptenes, is achievable through the use of capillary columns with various stationary phases. google.comrsc.org The choice of the stationary phase is critical, as its polarity will dictate the differential partitioning of the isomers and thus their retention times.

For instance, in the analysis of derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, both high-performance liquid chromatography (HPLC) and gas chromatography are cited as suitable techniques for separating the endo and exo isomers. google.com The separation is crucial as different isomers can exhibit distinct properties and reactivity.

In more complex mixtures, such as those found in essential oils, GC coupled with mass spectrometry (GC-MS) is employed for the identification of various bicyclic terpenes, including those with the bicyclo[2.2.1]heptane skeleton. core.ac.uk The identification is typically based on the comparison of retention indices with those of known standards. core.ac.uk Retention indices provide a more reproducible measure than simple retention times, as they are normalized to the retention times of a series of n-alkanes.

The use of chiral stationary phases in GC columns allows for the separation of enantiomers of chiral bicyclo[2.2.1]heptane derivatives. jst.go.jpwisc.edu This is particularly important in the synthesis of enantiomerically pure compounds, where GC can be used to determine the enantiomeric excess. For example, diastereomeric derivatives of 7-carboxy-bicyclo[2.2.1]heptan-2-ol have been successfully separated on an OV-1 capillary column. jst.go.jp

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced resolution for complex samples containing multiple isomers. copernicus.org This technique uses two columns with different stationary phases, providing a much higher separation power than conventional one-dimensional GC. copernicus.org

While specific retention data for this compound remains elusive due to its instability, the following tables provide illustrative examples of GC conditions and retention data for related, stable bicyclo[2.2.1]heptene derivatives, demonstrating the utility of GC in this class of compounds.

Table 1: Illustrative GC Conditions for the Analysis of Bicyclo[2.2.1]heptene Derivatives

ParameterCondition 1Condition 2
Column SPB-5 (30m, 0.25mm i.d., 0.25 µm film) wpmucdn.comCyclodex-B (30 m x 0.25 mm, 0.25 µm film thickness) wisc.edu
Oven Program 50 °C (5 min), then 5°/min to 100° (4 min), then 50°/min to 250° (20 min) wpmucdn.com40 °C for 5 min, then 3 °C/min to 200 °C, then 25 °C/min to 220 °C (1 min hold) wisc.edu
Carrier Gas Helium wpmucdn.comHelium (1 mL/min) wisc.edu
Injector Temp. Not Specified250 °C wisc.edu
Detector Mass Spectrometer wpmucdn.comMass Spectrometer (EI, 70 eV) wisc.edu
Application Separation of chlorinated bicyclo[2.2.1]hept-5-ene-2-carboxamide isomers wpmucdn.comSeparation of chiral compounds wisc.edu

Table 2: Example Retention Indices for Bicyclo[2.2.1]heptane Derivatives on a Non-Polar Column

CompoundKovats Retention Index (Standard Non-Polar Column)
1-Bicyclo[2.2.1]hept-2-ylethanone1078 nih.gov
Bicyclo[2.2.1]hept-2-en-5-oneNot specified, but data is available in the NIST WebBook nist.gov
5-Vinylbicyclo[2.2.1]hept-2-enePurity >98.0% by GC

It is important to note that the purity of commercially available bicyclo[2.2.1]heptene derivatives, such as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is often specified using GC analysis, indicating its routine use in quality control. avantorsciences.com

Computational and Quantum Chemical Investigations of Bicyclo 2.2.1 Hept 1 Ene

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the molecular geometry and electronic structure of bicyclo[2.2.1]hept-1-ene and its derivatives. arxiv.org These methods have been widely applied to study various aspects of this strained system. arxiv.org For instance, DFT calculations, specifically at the UBHandHLYP/6-31G(d) level of theory, have been used to investigate the stereochemical aspects of epoxidation reactions involving the bicyclo[2.2.1]heptane framework. dnu.dp.ua Such studies provide detailed information on the geometries of transition states and pre-reactive complexes. dnu.dp.ua

The rigid bicyclic framework of these molecules, which includes fused cyclopentane (B165970) rings, results in significant angle and torsional strain. evitachem.com Computational methods have been crucial in understanding how this strain influences the molecule's structure and reactivity. evitachem.comwikipedia.org For example, the bicyclo[2.2.1]hept-5-ene skeleton is commonly formed through a Diels-Alder reaction, a process that has been extensively modeled using computational chemistry to understand its mechanism and stereoselectivity.

Analysis of Orbital Hybridization and Overlap in Strained Systems

The concept of orbital hybridization is fundamental to understanding the bonding in organic molecules. In typical unstrained alkanes, carbon atoms exhibit sp³ hybridization with bond angles of approximately 109.5°. organicchemistrytutor.comlibretexts.org However, in strained systems like this compound, the geometric constraints force the bond angles to deviate significantly from the ideal, leading to a re-hybridization of the atomic orbitals. wikipedia.org This deviation results in increased p-character in the C-C bonds of the bicyclic framework, which in turn affects bond strengths and reactivity.

The strain in cyclic alkenes arises from the distortion of the sp²-hybridized carbons of the double bond. wikipedia.org This distortion enhances the reactivity of the alkene. wikipedia.org In this compound, the bridgehead double bond introduces substantial strain, a concept explained by Bredt's rule which states that double bonds at the bridgehead of a small bicyclic system are highly unfavorable. wikipedia.org Computational studies allow for the analysis of the orbital overlap in these strained systems. The reduced overlap of the p-orbitals forming the π-bond, due to pyramidalization at the bridgehead carbons, is a key factor in the high reactivity of this compound. The distortion/interaction-activation strain model, analyzed using DFT, has shown that for strained cycloalkenes, reactivity differences in reactions like the Diels-Alder cycloaddition are primarily governed by differences in interaction energies, which are influenced by both primary and secondary orbital interactions. nih.gov

Prediction of Strain Energy and Relative Stability of this compound Isomers

Computational methods are powerful tools for quantifying the strain energy of cyclic molecules. Strain energy is the excess energy a molecule possesses due to its strained geometry compared to a hypothetical strain-free analogue. For bicyclo[2.2.1]hept-2-ene, also known as norbornene, the strain energy is estimated to be around 18-20.1 kcal/mol. evitachem.commdpi.com This value is a composite of angle strain, torsional strain, and non-bonded steric interactions.

Table 1: Calculated Strain Energies for Bicyclo[2.2.1]heptane Derivatives

Compound Strain Energy (kcal/mol)
norbornene 20.1 mdpi.com

Reaction Mechanism Studies Using Computational Methods

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. hbni.ac.in Theoretical calculations can map out potential energy surfaces, identify intermediates and transition states, and thereby distinguish between different possible reaction pathways, such as concerted, stepwise, or diradical mechanisms. growingscience.com

For instance, the thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene, a precursor to bicyclo[2.2.1]heptane derivatives, has been extensively studied using computational methods. hbni.ac.insandiego.eduresearchgate.net These studies have investigated one-bond versus two-bond cleavage mechanisms and the role of diradical intermediates. sandiego.eduacs.org Similarly, DFT calculations have been employed to understand the mechanism of Diels-Alder reactions leading to the formation of the bicyclo[2.2.1]hept-5-ene skeleton, revealing details about the synchronicity and polarity of the transition states. nih.gov

Transition State Characterization and Activation Energy Calculations

A key aspect of mechanistic studies is the characterization of transition states and the calculation of activation energies. Computational methods allow for the precise location of transition state structures on the potential energy surface, which are first-order saddle points. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates.

In the context of bicyclo[2.2.1]heptene chemistry, transition state analysis has been applied to various reactions. For example, in the epoxidation of norbornene derivatives, DFT calculations have shown that the transition states can have a pronounced biradical character. dnu.dp.ua The calculations also revealed how substituents can influence the activation energy and stereoselectivity by, for instance, stabilizing the transition state through hydrogen bonding. dnu.dp.ua In the deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene, computational studies have identified and compared the activation barriers for different mechanistic pathways, such as concerted versus stepwise C-N bond cleavage. sandiego.eduosti.gov

Table 2: Calculated Activation Enthalpies for Deazetization Reactions

Reaction Mechanism Activation Enthalpy (kcal/mol)
Deazetization of a 2,3-diazabicyclo[2.2.2]oct-2-ene derivative One-bond cleavage ~50.5 acs.org

Mechanistic Pathways of Formation and Decomposition

Computational studies have been crucial in mapping out the detailed mechanistic pathways for both the formation and decomposition of bicyclo[2.2.1]heptene systems. The formation of the bicyclo[2.2.1]hept-5-ene ring via the Diels-Alder reaction has been shown through DFT calculations to proceed through a stepwise, zwitterionic mechanism in the presence of certain catalysts, a departure from the typically concerted pathway. nih.govresearchgate.net

The decomposition of related compounds, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, has been a subject of intense computational investigation to understand the stereochemical outcomes. researchgate.netresearchgate.net These studies have explored concerted versus stepwise denitrogenation mechanisms. researchgate.net Some computational work suggests that the stereoselectivity of the products formed upon nitrogen loss is rationalized by the presence of short-lived diradical intermediates. researchgate.net The thermal decomposition of this azoalkane can proceed through either a one-step concerted cleavage of both C-N bonds or a stepwise cleavage. osti.gov

Molecular Dynamics Simulations for Dynamic Behavior and Reactivity Predictions

While static quantum chemical calculations provide valuable information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer insights into the time-evolution of chemical systems and can capture dynamic effects that are not apparent from the potential energy surface alone. hbni.ac.inresearchgate.net MD simulations have become a powerful tool for studying the dynamic behavior and predicting the reactivity of molecules like bicyclo[2.2.1]heptene and its precursors. researchgate.net

In the study of the thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene, direct dynamics trajectory simulations have been employed to understand the non-statistical product ratios observed experimentally. osti.govosti.gov These simulations have shown that the product distribution arises from the competition between very fast, "ballistic" trajectories and those that proceed through a diradical intermediate. osti.govosti.gov This highlights the importance of dynamic effects in determining the outcome of the reaction. acs.org Furthermore, non-adiabatic molecular dynamics (NAMD) simulations have been used to investigate the photochemistry of these systems, revealing that the reaction can proceed through a dynamically concerted but asynchronous mechanism involving multiple electronic states. chemrxiv.org

Theoretical Prediction of Observable Anti-Bredt Alkenes based on Strain Energy Calculations

The stability of bicyclic alkenes that violate Bredt's rule, often termed anti-Bredt alkenes, has been a subject of significant theoretical and experimental interest. mdpi.comtotal-synthesis.com Bredt's rule, formulated in 1924, posited that a double bond cannot be located at a bridgehead carbon in a small bicyclic system due to the severe geometric strain that would result. thebrighterside.newswikipedia.org Specifically, the formation of a double bond at a bridgehead would necessitate a twisting of the p-orbitals, preventing the ideal planar geometry required for effective π-bonding. mdpi.com However, subsequent research has shown that this "rule" is more of a guideline, and highly strained, observable anti-Bredt alkenes can be formed, particularly as reactive intermediates. thebrighterside.newsresearchgate.net

Computational chemistry, particularly through the calculation of strain energies, has become a powerful tool for predicting the viability of such compounds. total-synthesis.com One of the most widely adopted methods is based on the concept of "olefin strain" (OS) energy, developed by Paul von Ragué Schleyer. mdpi.comresearchgate.net Olefin strain is calculated as the difference in strain energies between the bridgehead alkene and its corresponding saturated bicycloalkane, typically using molecular mechanics. mdpi.com This approach provides a quantitative measure of the extra strain introduced by the double bond at the bridgehead.

Based on these OS energy calculations, Schleyer proposed a classification system to predict the stability and potential observability of anti-Bredt alkenes. mdpi.comresearchgate.net This framework categorizes the compounds into three groups: "isolable," "observable," and "unstable." mdpi.com

Table 1: Schleyer's Classification of Anti-Bredt Alkenes Based on Olefin Strain (OS) Energy

Classification Olefin Strain (OS) Energy Range (kcal/mol) Description
Isolable < 17 The strain is low enough for the compound to be stable and isolable under normal conditions.
Observable 17 - 21 The compound is too reactive to be isolated but can be observed spectroscopically or trapped as a transient intermediate. mdpi.com

This compound, also known as 1-norbornene, falls into the category of highly strained anti-Bredt alkenes. The bicyclo[2.2.1]heptane framework has a non-bridgehead atom count (S) of 5, which is below the S ≥ 7 limit once suggested for stable bicyclic systems. wikipedia.org Computational studies have been crucial in understanding its fleeting existence. Research has shown that computational geometric optimizations of suitable precursors, such as β-halo carbanions, can effectively predict the formation of strained anti-Bredt alkenes. researchgate.net In these simulations, if the spontaneous elimination of a halide occurs to form the alkene, it suggests a low or non-existent energy barrier for the reaction, indicating that the alkene could likely be formed experimentally as a reactive intermediate. mdpi.com

Specifically for the bicyclo[2.2.1] system, computational elimination was observed to form 1-norbornene, supporting experimental evidence that suggests it is a viable, albeit highly reactive, intermediate. researchgate.net This contrasts with smaller, more strained systems like the bicyclo[1.1.1] and bicyclo[2.1.1] frameworks, where computational elimination does not occur, in line with predictions that these alkenes are too strained to be formed. researchgate.net The strain energies of various bicyclic alkenes, calculated using computational methods, highlight the significant destabilization in smaller systems.

Table 2: Calculated Strain Energies (SE) of Selected Bicyclic Alkenes

Compound Strain Energy (kcal/mol) Computational Method/Level of Theory
Bicyclo[3.2.0]hept-1(5)-ene 46.6 W1BD
Bicyclo[3.2.0]hept-2-ene 29.0 W1BD
Bicyclo[3.2.0]hept-6-ene 33.6 W1BD
trans-Cycloheptene 25.2 G3
trans-Cyclohexene 49.3 G3
Cyclopentyne 48.4 G3

This table provides comparative strain energy values for other cyclic systems to contextualize the high strain inherent in anti-Bredt alkenes. Data sourced from various computational studies. acs.orgswarthmore.edu

These theoretical predictions, grounded in strain energy calculations, not only rationalize the transient nature of compounds like this compound but also guide synthetic efforts. mdpi.com By identifying which anti-Bredt alkenes are likely to be observable, computational methods save significant experimental time and resources, directing chemists toward promising targets for the synthesis of these unique and reactive molecules. researchgate.net

Reactivity and Transformational Chemistry of Bicyclo 2.2.1 Hept 1 Ene

Strain-Release Driven Reactivity.beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The reactivity of bicyclic alkenes like bicyclo[2.2.1]hept-1-ene is thermodynamically driven by the release of ring-strain energy. beilstein-journals.orgbeilstein-journals.org The rigid, bridged structure of these molecules enforces non-optimal bond angles, leading to significant strain. beilstein-journals.orgbeilstein-journals.org Reactions that open the ring or functionalize the double bond can alleviate this strain, making such pathways highly favorable. beilstein-journals.orgbeilstein-journals.org There are generally two primary modes for releasing this strain: functionalization of the double bond, which provides a mild release of strain, and the more dramatic ring-opening of the bicyclic framework. beilstein-journals.orgbeilstein-journals.org

Ring-Opening Processes and Subsequent Transformations.beilstein-journals.orgbeilstein-journals.orgmdpi.comscispace.com

Ring-opening reactions provide a powerful method for the synthesis of complex molecular architectures from strained bicyclic systems. beilstein-journals.orgbeilstein-journals.org For instance, spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) undergoes ring-opening olefin metathesis polymerization (ROMP) to form poly[2,1'-spirocyclopropane-1,3-cyclopentylenevinylene]. scispace.com In some cases, unexpected ring-opening reactions can occur, such as the Swern oxidation of pyrazine-fused derivatives of bicyclo[2.2.1]hept-5-ene-2,3-diol. mdpi.com

Transition metal catalysts are frequently employed to initiate and control these ring-opening transformations. beilstein-journals.orgbeilstein-journals.org The process often begins with the coordination of the metal catalyst to the strained double bond from the less sterically hindered exo face. beilstein-journals.orgbeilstein-journals.org Subsequent migratory insertion leads to an alkyl metal intermediate. beilstein-journals.orgbeilstein-journals.org In the case of carbobicyclic systems, the rigidity of the framework limits further reactions. beilstein-journals.org However, with heterobicyclic alkenes, the presence of a weaker C-X bond (where X is a heteroatom) allows for ready cleavage, leading to ring-opened intermediates. beilstein-journals.orgbeilstein-journals.org

Cycloaddition Reactions of the Bridgehead Double Bond.evitachem.com

The strained double bond of this compound and its derivatives makes them excellent substrates for various cycloaddition reactions. evitachem.com This high reactivity is a direct consequence of the strain associated with the double bond, which lowers the activation energy for these transformations. evitachem.com

Diels-Alder Reactions (including Inverse-Electron-Demand).masterorganicchemistry.combenchchem.comacs.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. masterorganicchemistry.com Bicyclo[2.2.1]heptane derivatives can be synthesized through this reaction, for example, by reacting cyclopentadiene (B3395910) with maleic anhydride. In some instances, the initial Diels-Alder adduct can undergo subsequent rearrangements to yield more complex bicyclic structures. acs.org The stereochemistry of these reactions is a critical aspect, with the endo and exo products being key considerations. masterorganicchemistry.com An organocatalytic formal [4+2] cycloaddition has also been developed to access bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org

[2+2] Cycloaddition Pathways.cdnsciencepub.com

[2+2] cycloaddition reactions offer a direct route to four-membered rings. Ruthenium-catalyzed [2+2] cycloaddition of a 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with unsymmetrical alkynes has been investigated, yielding cycloadducts that can be further transformed into highly functionalized bicyclic structures. cdnsciencepub.com Nickel-catalyzed [2+2] cycloadditions have also been reported, often as part of a cascade sequence. beilstein-journals.org

1,3-Dipolar Cycloadditions.chemicalpapers.comnih.govwiley.com

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wiley.com Nitrile oxides, for instance, readily react with the strained double bond of bicyclo[2.2.1]heptene derivatives. chemicalpapers.com These reactions often proceed with high stereoselectivity, favoring the formation of the exo-adduct due to the steric hindrance of the endo face. chemicalpapers.com Theoretical and experimental studies have been conducted on the 1,3-dipolar cycloadditions of perfluorinated aryl azides with norbornene, highlighting the influence of electronic effects on the reaction rates. nih.gov

Transition Metal-Catalyzed Reactions Involving this compound.beilstein-journals.orgbeilstein-journals.orgnih.gov

Transition metals play a pivotal role in activating and functionalizing this compound and its derivatives. beilstein-journals.orgbeilstein-journals.org A wide range of metals, including nickel, copper, and palladium, have been utilized to catalyze a diverse array of transformations. beilstein-journals.orgbeilstein-journals.orgnih.govsnnu.edu.cn

These reactions often proceed through a domino or cascade sequence, where a single catalytic event triggers a series of bond-forming transformations. beilstein-journals.orgbeilstein-journals.org For example, nickel-catalyzed ring-opening/cyclization cascades of heterobicyclic alkenes with alkynes have been used to synthesize coumarin (B35378) derivatives. beilstein-journals.orgbeilstein-journals.org The mechanism typically involves the initial coordination of the metal to the alkene, followed by oxidative cyclometallation to form a metallacycle intermediate. beilstein-journals.orgbeilstein-journals.org

Copper-catalyzed reactions, such as the aminoboration of bicyclic alkenes, have also been developed. beilstein-journals.org These reactions allow for the introduction of both an amino group and a boron-containing moiety across the double bond. beilstein-journals.org Palladium catalysts are also widely used, particularly in C-H activation/functionalization reactions. snnu.edu.cn

Table of Reaction Examples:

Reaction TypeReactantsCatalyst/ReagentsProduct TypeRef.
Ring-Opening Metathesis PolymerizationSpiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane)W or Ru-based catalystsPoly[2,1'-spirocyclopropane-1,3-cyclopentylenevinylene] scispace.com
Diels-Alder ReactionCyclopentadiene, Maleic anhydrideHeatBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
[2+2] Cycloaddition2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, Unsymmetrical alkyneRuthenium catalystFunctionalized [3.2.0] bicyclic structure cdnsciencepub.com
1,3-Dipolar CycloadditionBicyclo[2.2.1]hept-2-ene, Perfluorinated aryl azidesNone (thermal)Triazoline adducts nih.gov
Ni-catalyzed Ring-Opening/CyclizationHeterobicyclic alkene, Alkyl propiolateNi(II)/ZincCoumarin derivatives beilstein-journals.orgbeilstein-journals.org
Cu-catalyzed AminoborationBicyclic alkene, Bis(pinacolato)diboron, O-benzoylhydroxylamineCopper catalystAminoborated products beilstein-journals.org

Olefin Binding and Metallacyclopropane Formation

The strained nature of the double bond in this compound and its derivatives facilitates strong binding to transition metals. This interaction often leads to the formation of a metallacyclopropane intermediate. The formation of this three-membered ring containing the metal atom relieves some of the inherent ring strain of the bicyclo[2.2.1]heptene system.

The interaction typically begins with the coordination of the metal to the less sterically hindered exo face of the double bond. beilstein-journals.org This initial olefin complex can then undergo oxidative addition to form the metallacyclopropane. The stability and subsequent reactivity of this intermediate are influenced by the nature of the metal, its ligands, and the substituents on the bicyclo[2.2.1]heptene framework. For instance, in the context of olefin metathesis, a transition metal alkylidene complex coordinates to the cyclic olefin, leading to a four-membered metallacyclobutane intermediate through a [2+2] cycloaddition. 20.210.105uwindsor.ca

The formation of such metal complexes is a key step in many catalytic processes. For example, aqueous Ru(II) complexes react with functionalized olefins to form various complexes, and the presence of nearby functional groups like alcohols or ethers can lead to chelation. caltech.edu

Domino and Cascade Reactions

The high reactivity of bicyclo[2.2.1]heptene and its derivatives makes them excellent substrates for domino and cascade reactions, where a single reaction setup initiates a sequence of transformations to build molecular complexity efficiently. beilstein-journals.org These reactions are often driven by the release of ring-strain energy. beilstein-journals.orgbeilstein-journals.org

Several types of domino reactions involving bicyclic alkenes have been developed:

Heck-type and Reductive Heck Reactions: These reactions have been utilized in domino sequences to construct complex polycyclic frameworks.

Radical Domino Reactions: The strained double bond can participate in radical-based cascade processes.

Cationic Domino Reactions: Acid-mediated processes, such as the Prins/pinacol cascade, can be used to synthesize highly functionalized bicyclo[m.n.1]alkanones. acs.org

Transition-Metal-Catalyzed Domino Reactions: Various metals, including nickel, copper, and cobalt, catalyze domino reactions of bicyclic alkenes. beilstein-journals.org For example, a nickel-catalyzed domino reaction can proceed through coordination of the metal to the bicyclic alkene, migratory insertion, and subsequent rearrangements. beilstein-journals.orgbeilstein-journals.org

A notable example is the sequential Diels-Alder reaction followed by an acid-catalyzed rearrangement to produce functionalized bicyclo[2.2.1]heptanes. acs.org Bicyclo[2.2.1]hept-2-ene can also act as a catalyst in cascade cyclizations of other molecules.

Polymerization Mechanisms (e.g., Ring-Opening Metathesis Polymerization, ROMP)

Bicyclo[2.2.1]heptene and its derivatives are important monomers for several types of polymerization, most notably Ring-Opening Metathesis Polymerization (ROMP). wikipedia.orgresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. 20.210.105 The general mechanism, proposed by Chauvin, involves a transition metal alkylidene catalyst. uwindsor.ca

The key steps are:

Initiation: The metal alkylidene coordinates to the double bond of the bicyclo[2.2.1]heptene monomer.

Cycloaddition: A [2+2] cycloaddition occurs, forming a metallacyclobutane intermediate.

Cycloreversion: The metallacyclobutane ring opens to form a new metal alkylidene, now incorporating the monomer unit into a growing polymer chain.

Propagation: This process repeats with subsequent monomer units.

A variety of catalysts, particularly those based on ruthenium and molybdenum, are effective for the ROMP of norbornene-type monomers. rsc.orgdtic.milresearchgate.netrsc.org The choice of catalyst and reaction conditions can influence the microstructure of the resulting polymer, such as the cis/trans content of the double bonds in the polymer backbone. dtic.mil For instance, molybdenum alkylidene complexes with different alkoxide ligands can produce polymers with varying cis double bond content. dtic.mil

Besides ROMP, bicyclo[2.2.1]heptene can undergo other polymerization reactions:

Vinyl-addition polymerization: This involves the polymerization through the double bond, leaving the bicyclic structure intact. researchgate.netresearchgate.net Palladium(II) complexes have been successfully used for this type of polymerization. researchgate.net

Cationic polymerization and radical polymerization are also known methods for polymerizing norbornene. researchgate.net

The resulting polynorbornenes often exhibit desirable properties like high glass transition temperatures and optical clarity. wikipedia.org

Functionalization Reactions of this compound Derivatives

The reactivity of the double bond and the rigid bicyclic framework allow for a wide range of functionalization reactions.

Electrophilic Additions: The strained double bond in bicyclo[2.2.1]heptene derivatives is highly susceptible to electrophilic attack. The stereochemical outcome of the addition is often controlled by the steric hindrance of the bicyclic system, with the electrophile typically attacking from the less hindered exo face.

Halogenation and Hydrohalogenation: Addition of halogens (like Br₂) or hydrogen halides proceeds via electrophilic addition. The reaction with strong electrophiles can sometimes be accompanied by a Wagner-Meerwein rearrangement. researchgate.net

Addition of Arenesulphenyl Chlorides: The reaction of arenesulphenyl chlorides with 2-methylenebicyclo[2.2.1]hept-5-ene occurs with exo attack on the endocyclic double bond, leading to a rearranged tricyclic product. cdnsciencepub.com

Hydration: The acid-catalyzed hydration of norbornene to form norborneol was a key reaction in the study of non-classical carbocations. wikipedia.org

Oxymercuration: This reaction can be used to introduce hydroxyl groups across the double bond. researchgate.net

The regioselectivity of electrophilic additions can be influenced by substituents on the bicyclic ring. For example, the presence of a carbonyl group can reverse the regioselectivity compared to its cyanoacetate (B8463686) precursor. mdpi.com

Nucleophilic Additions: While the double bond itself is electron-rich and reacts with electrophiles, derivatives of bicyclo[2.2.1]heptene bearing electron-withdrawing groups can undergo nucleophilic additions.

Addition to Carbonyl Groups: Bicyclo[2.2.1]heptene derivatives with carbonyl functionalities can undergo nucleophilic attack at the carbonyl carbon.

Addition to Carbonitrile Groups: The carbon atom of a carbonitrile group on the bicyclic framework is electrophilic and can be attacked by nucleophiles. smolecule.com

Substitution Reactions: Derivatives of bicyclo[2.2.1]heptane can undergo nucleophilic substitution reactions. For example, bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides can be synthesized via a two-step nucleophilic substitution. rsc.orgrsc.org

The table below summarizes some of the reactions discussed:

Reaction TypeReagents/CatalystsKey FeaturesReference
Olefin BindingTransition Metals (e.g., Ru, Ni)Formation of metallacyclopropane/metallacyclobutane intermediates. beilstein-journals.org20.210.105caltech.edu
Domino ReactionsAcids, Transition Metals (Ni, Cu, Co)Efficient synthesis of complex molecules driven by ring-strain release. beilstein-journals.orgbeilstein-journals.orgacs.org
ROMPRu, Mo based catalystsChain-growth polymerization to form polynorbornenes. wikipedia.org20.210.105researchgate.netdtic.mil
Electrophilic AdditionHalogens, H-X, Arenesulphenyl chloridesTypically proceeds via exo attack; rearrangements are possible. wikipedia.orgresearchgate.netcdnsciencepub.com
Nucleophilic AdditionNucleophiles (on substituted derivatives)Occurs on derivatives with electrophilic centers (e.g., C=O, C≡N). smolecule.comrsc.orgrsc.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Synthons for Complex Molecular Architectures

There is no available data to support the use of isolated Bicyclo[2.2.1]hept-1-ene as a synthon for creating complex molecular architectures. Synthetic strategies invariably utilize more stable bicyclic alkenes.

Intermediates in the Synthesis of Natural Products

The bicyclo[2.2.1]heptane framework is a key structural motif in numerous natural products, including certain terpenes and prostaglandins. wpmucdn.com However, syntheses of these molecules rely on precursors like bicyclo[2.2.1]hept-5-en-2-one or other functionalized norbornene derivatives, not the highly strained this compound. wpmucdn.com

Development of Novel Polymeric Materials

The polymerization of norbornene (bicyclo[2.2.1]hept-2-ene) and its derivatives through Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization is a well-established field, leading to polymers with unique properties. evitachem.comresearchgate.netresearchgate.net There is no evidence in the literature of this compound being used as a monomer for developing new polymeric materials.

Tunable Thermal and Mechanical Properties

Since there are no known polymers derived from this compound, there is no information regarding their thermal or mechanical properties.

Strategic Implementation in Bioorthogonal Chemistry for Bioconjugation (focus on chemical methodology)

Bioorthogonal chemistry frequently employs the strain of the double bond in norbornene and its derivatives for rapid cycloaddition reactions. acs.orgwiley.com The extreme and unstable nature of the bridgehead double bond in this compound makes it an unsuitable candidate for controlled bioorthogonal reactions.

Future Directions and Emerging Research Avenues in Bicyclo 2.2.1 Hept 1 Ene Chemistry

Exploration of New Methodologies for Strained Bicyclic Synthesis

The synthesis of bicyclo[2.2.1]hept-1-ene and other anti-Bredt olefins (ABOs) has historically been a formidable challenge due to their inherent instability. spectroscopyonline.com However, recent breakthroughs are paving the way for their practical application as reactive intermediates. A pivotal development comes from researchers at UCLA, who devised a method to generate ABOs, including the this compound system, in situ from silyl (B83357) (pseudo)halide precursors. spectroscopyonline.com By treating these precursors with a fluoride (B91410) source, the highly reactive ABO is generated and can be immediately "trapped" in various cycloaddition reactions, demonstrating its viability as a synthetic intermediate. spectroscopyonline.com

This research has effectively challenged the long-standing constraints of Bredt's rule, which posited that double bonds could not be formed at the bridgehead of small bicyclic systems. spectroscopyonline.com The success of this strategy suggests a promising future where the controlled generation and trapping of such strained molecules will become a valuable tool for creating complex and functionally diverse products. spectroscopyonline.com

Future exploration in this area is expected to focus on:

Expanding Precursor Scope: Developing a wider range of precursors beyond silyl halides to generate this compound and its derivatives under various conditions.

Improving In Situ Generation: Optimizing reaction conditions to enhance the efficiency and control of the in situ generation of the strained olefin.

Flow Chemistry Applications: Utilizing microfluidic or flow chemistry setups to safely generate and immediately use the transient this compound, minimizing decomposition pathways.

Metal-Catalyzed Approaches: Investigating novel transition-metal-catalyzed reactions, such as domino or cascade sequences, that could lead to the formation of the bicyclo[2.2.1]heptane skeleton from simpler starting materials. nih.govbeilstein-journals.org

A recent study highlighted a method for synthesizing a bicyclo[2.2.1]heptane skeleton featuring two oxy-functionalized bridgehead carbons through a Diels-Alder reaction, indicating progress in creating functionalized bicyclic frameworks that could serve as precursors to novel strained alkenes. nih.gov

Design and Synthesis of Novel this compound Derivatives with Tailored Reactivity

The future of this compound chemistry lies not only in synthesizing the parent molecule but also in designing derivatives with fine-tuned properties. By strategically adding functional groups to the bicyclic framework, researchers can modulate the reactivity, selectivity, and physical characteristics of the resulting compounds.

Transition-metal-catalyzed domino reactions are a powerful tool for this purpose, enabling the construction of highly functionalized molecules with multiple stereocenters from strained bicyclic alkenes. nih.govnih.gov The introduction of heteroatoms into the bicyclic scaffold, for instance, can significantly alter the ring-strain energy and open up new reaction pathways, such as β-heteroatom elimination. nih.govbeilstein-journals.org

Key research directions include:

Structurally Modified Alkenes: The use of structurally modified norbornenes (smNBEs) in palladium-catalyzed reactions, such as the Catellani reaction, has shown promise for controlling reactivity and achieving selective functionalization. wiley.com This concept can be extended to the more reactive this compound system.

Chiral Derivatives: The development of catalytic asymmetric methods to produce chiral bicyclo[2.2.1]heptene derivatives is of great importance. magtech.com.cnresearchgate.net Chiral catalysts can promote high stereoselectivity and enantioselectivity, leading to valuable building blocks for pharmaceuticals and advanced materials. magtech.com.cn

Functional Group Installation: Synthesizing derivatives with specific functional groups to direct subsequent reactions or to impart desired properties. For example, bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides have been identified as potent and selective antagonists for the CXCR2 receptor, highlighting the potential of such derivatives in medicinal chemistry. nih.govrsc.org

The table below summarizes examples of how modifying the bicyclic scaffold can lead to derivatives with specific applications.

Derivative ClassSynthetic StrategyTailored Property/ApplicationReference(s)
Chiral Norbornene Esters Asymmetric Diels-Alder with chiral catalysts (e.g., coordinated with Al, B, Cu, Ti)Control of stereoselectivity for use in chiral synthesis and functional materials. magtech.com.cn
Functionalized Naphthols Nickel-catalyzed ring-opening of C1-substituted oxabenzonorbornadienesRegiocontrol of ring-opening to yield specific naphthalene (B1677914) isomers. uoguelph.ca
CXCR2 Antagonists Introduction of a bicyclo[2.2.1]heptane moiety into an N,N′-diarylsquaramide skeletonHigh antagonistic activity and selectivity for the CXCR2 receptor, for anti-cancer applications. nih.govrsc.org
Carbohydrate Conjugates Palladium/Norbornene cooperative catalysis (Catellani reaction)Vicinal C-H functionalization of sugars for synthesizing complex glycoconjugates. wiley.com

Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

As the synthesis and application of highly reactive molecules like this compound become more sophisticated, computational chemistry is emerging as an indispensable tool. Advanced modeling techniques allow for the precise prediction of reactivity and selectivity, guiding experimental design and saving significant resources.

Density Functional Theory (DFT) has been instrumental in understanding the unique reactivity of anti-Bredt olefins. spectroscopyonline.com Computations have confirmed the significant twisting and pyramidalization of the π-bonds in the bicyclo[2.2.1] system, which explains their heightened reactivity in cycloaddition reactions. spectroscopyonline.com

Future computational efforts will likely concentrate on:

Dynamic Trajectory Simulations: Quasiclassical direct dynamics simulations are being used to model non-statistical reaction outcomes. For instance, such simulations successfully replicated the experimental product ratio in the thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene, a process not governed by simple statistical theories. osti.gov

Machine Learning Integration: Researchers are beginning to apply machine learning algorithms to predict the outcomes of complex reaction trajectories based on initial conditions. osti.gov This approach can help decipher the intricate factors controlling reaction selectivity.

Reaction Pathway Mapping: Using computational tools to map the potential energy surfaces of reactions involving this compound, identifying transition states, and predicting the most favorable reaction pathways and product stereochemistry. mdpi.com

Molecular Docking: In drug discovery, molecular docking studies can predict how bicyclo[2.2.1]heptane-based ligands interact with biological targets, guiding the design of more potent and selective therapeutic agents. rsc.org

The table below showcases recent applications of computational modeling in the study of bicyclic systems.

Computational MethodSystem StudiedResearch GoalReference(s)
Density Functional Theory (DFT) Anti-Bredt Olefins (e.g., this compound)Analyze geometric distortion (pyramidalization) and understand heightened reactivity. spectroscopyonline.com
Direct Dynamics & Machine Learning Deazetization of 2,3-diazabicyclo[2.2.1]hept-2-enePredict non-statistical reaction selectivity and understand dynamic effects. osti.gov
Molecular Docking Bicyclo[2.2.1]heptane-containing squaramidePropose the binding mode and preponderant configuration of a CXCR2 antagonist. rsc.org
DFT Reactivity Indices Diels-Alder reactions forming norbornenesRationalize and predict reactivity and regioselectivity based on electronic properties. mdpi.com

Innovative Applications in Sustainable Chemical Synthesis and Material Development

The high reactivity of the bicyclo[2.2.1]heptene scaffold, driven by its ring strain, makes it an attractive building block for sustainable chemistry and advanced materials. evitachem.com Reactions involving these alkenes can often proceed under mild conditions and with high atom economy, aligning with the principles of green chemistry.

A major area of application is in polymer chemistry, particularly through Ring-Opening Metathesis Polymerization (ROMP). researchgate.net This technique allows for the synthesis of polynorbornenes with a wide range of functional groups, leading to materials with tailored properties.

Emerging applications and future research directions include:

Advanced Polymers: Synthesizing novel cross-linked polynorbornene dicarboximides to create materials with enhanced gas transport properties for membranes or improved thermomechanical stability. researchgate.net

Functional Materials: Developing chiral norbornene derivatives for applications as photochromic materials and high-performance ion exchange membranes. magtech.com.cnresearchgate.net

Greener Processes: Utilizing bicyclo[2.2.1]heptene-based ligands, such as (2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, to develop more efficient and sustainable catalytic processes that reduce waste. chemimpex.com

High-Performance Coatings and Electronics: Incorporating the rigid bicyclic structure into polymers to create materials with unique mechanical and electronic properties for advanced coatings and electronic applications. chemimpex.com

Sustainable Feedstocks: Research into using bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, derived from Diels-Alder reactions, contributes to sustainable methodologies in organic synthesis. sigmaaldrich.com

Expanding the Scope of Bioorthogonal Reactions with this compound Scaffolds

Bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—is a rapidly growing field. The strained double bond of the bicyclo[2.2.1]heptene framework has made it a cornerstone of this area. nih.gov Its high reactivity in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners allows for rapid and specific labeling of biomolecules. nih.gov

While the more stable bicyclo[2.2.1]hept-2-ene (norbornene) is commonly used, the exceptional reactivity of this compound presents an opportunity to push the boundaries of bioorthogonal chemistry even further.

Future research will likely focus on:

Faster Kinetics: Harnessing the increased strain of the bridgehead double bond in this compound to achieve even faster reaction kinetics at lower concentrations, which is ideal for imaging dynamic processes in live cells.

Novel Probes and Conjugates: Developing new bicyclo[2.2.1]heptene derivatives, such as 5-Norbornene-2-acetic Acid Succinimidyl Ester, for efficient conjugation to biomolecules and quantum dots for advanced imaging applications. chemsrc.com

Therapeutic Applications: Moving beyond labeling to therapeutic applications, such as antibody-drug conjugates, where the fast and specific reaction can be used to assemble a therapeutic agent in situ.

Multi-Step Labeling: Designing orthogonal pairs of bicyclo[2.2.1]heptene derivatives with different reactivities to enable sequential labeling of multiple targets within the same biological system.

The established success of the norbornene-tetrazine ligation provides a strong foundation for integrating the more reactive, yet more challenging, this compound scaffold into the next generation of bioorthogonal tools. nih.govchemsrc.com

Q & A

Basic Research Question

  • NMR : 13C^{13}\text{C} NMR distinguishes bridgehead carbons (δ 45–55 ppm) from exo substituents (δ 70–85 ppm) .
  • IR : Stretching frequencies at 1650–1700 cm1^{-1} confirm unsaturated bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies fragmentation patterns unique to bicyclic frameworks .

How should researchers address contradictory biological activity data in this compound-based drug candidates?

Advanced Research Question

  • Dose-Response Analysis : Use Hill slope models to differentiate true efficacy from assay artifacts.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CN) at the 2-position to enhance binding affinity by 3–5×, resolving variability in IC50_{50} values .

What experimental designs are recommended for studying the enzyme inhibition mechanisms of this compound derivatives?

Advanced Research Question

  • Kinetic Assays : Measure KiK_i values via competitive inhibition plots (Lineweaver-Burk) using purified enzymes (e.g., cytochrome P450) .
  • Crystallography : Co-crystallize derivatives with target enzymes to map active-site interactions (resolution ≤2.0 Å) .

How can researchers ensure reproducibility in synthesizing this compound-based polymers?

Basic Research Question

  • Standardized Protocols : Document exact monomer ratios (e.g., 1:1.2 norbornene:maleic anhydride) and initiator concentrations (e.g., 0.5 mol% AIBN) .
  • Purity Controls : Use HPLC (≥99% purity) for monomers to prevent cross-linking defects .

What strategies validate the environmental safety of this compound degradation byproducts?

Advanced Research Question

  • Ecotoxicology Assays : Test aquatic toxicity using Daphnia magna (LC50_{50} >10 mg/L) and microbial degradation rates via OECD 301B guidelines .
  • LC-MS Analysis : Identify non-persistent metabolites (half-life <7 days) to confirm biodegradability .

How should regulatory compliance be addressed in academic studies involving this compound?

Basic Research Question

  • Documentation : Align with REACH (EC 1907/2006) by maintaining SDS sheets with hazard classifications (e.g., H225: Flammable liquid) .
  • Ethical Review : Submit protocols to institutional biosafety committees for approval if derivatives are tested in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.